![molecular formula C16H34N4OS B14612229 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and a long alkyl chain with a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the introduction of the urea group and the undecylsulfanylpropyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazine group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazine group can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H34N4OS |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea |
InChI |
InChI=1S/C16H34N4OS/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
Clave InChI |
GBYNAWWAJLOJLH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCSCCCNC(=O)N/C=N/N |
SMILES canónico |
CCCCCCCCCCCSCCCNC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


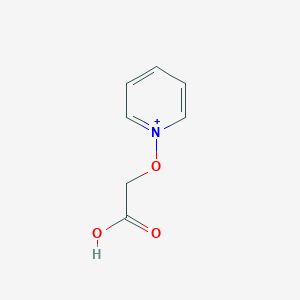
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)
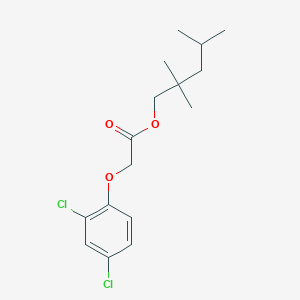

![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
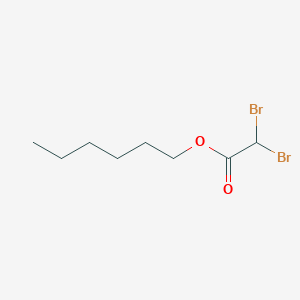

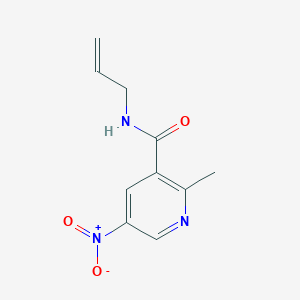

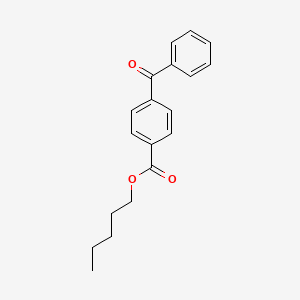
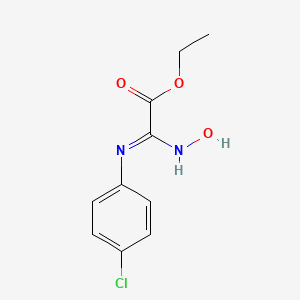
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

